molecular formula C8H18ClN B1373614 4-Isopropylpiperidine hydrochloride CAS No. 312689-67-1

4-Isopropylpiperidine hydrochloride

Cat. No.: B1373614
CAS No.: 312689-67-1
M. Wt: 163.69 g/mol
InChI Key: ZARGEHZFPQMICY-UHFFFAOYSA-N
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Description

4-Isopropylpiperidine hydrochloride is a chemical compound with the molecular formula C8H17N·HCl. It is a white crystalline powder that is soluble in water and has a molecular weight of 177.7 g/mol. This compound is commonly used in medical, environmental, and industrial research due to its versatile properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpiperidine hydrochloride typically involves the alkylation of piperidine with isopropyl halides under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The resulting 4-isopropylpiperidine is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 4-Isopropylpiperidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce secondary amines.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles to introduce different functional groups at the nitrogen atom.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a strong base.

Major Products:

    Oxidation: N-oxides.

    Reduction: Secondary amines.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

4-Isopropylpiperidine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of biological systems and as a precursor for the synthesis of biologically active molecules.

    Medicine: It serves as an intermediate in the synthesis of drugs with potential therapeutic effects, including anticancer and antiviral agents.

    Industry: The compound is utilized in the production of specialty chemicals and as a catalyst in certain industrial processes

Mechanism of Action

The mechanism of action of 4-Isopropylpiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    Piperidine: A parent compound with a similar structure but without the isopropyl group.

    4-Methylpiperidine: Similar to 4-Isopropylpiperidine but with a methyl group instead of an isopropyl group.

    4-Ethylpiperidine: Similar to 4-Isopropylpiperidine but with an ethyl group instead of an isopropyl group.

Uniqueness: 4-Isopropylpiperidine hydrochloride is unique due to the presence of the isopropyl group at the 4-position of the piperidine ring. This structural modification imparts distinct physicochemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-propan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N.ClH/c1-7(2)8-3-5-9-6-4-8;/h7-9H,3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZARGEHZFPQMICY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCNCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312689-67-1
Record name 4-(propan-2-yl)piperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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